Brivanib alaninate
Overview
Description
Brivanib alaninate (BMS582664) is an oral, potent selective inhibitor of both the FGF and VEGF family of receptors . It is a first-in-class FGF/VEGF inhibitor now in late-phase clinical trials . It is currently in development for the treatment of hepatocellular and colon carcinomas .
Synthesis Analysis
Brivanib alaninate is a prodrug of brivanib (BMS-540215), a potent oral VEGFR-2 inhibitor . In vitro and in vivo studies indicated that brivanib alaninate was efficiently converted to brivanib . The oral bioavailability of brivanib varied among species (22–88%) and showed dissolution rate-limited absorption even when combined with organic co-solvents .Molecular Structure Analysis
The molecular formula of Brivanib alaninate is C22H24FN5O4 . Its exact mass is 441.18 and its molecular weight is 441.450 .Chemical Reactions Analysis
Brivanib alaninate undergoes hydrolysis to its parent compound, BMS-540215 . The shelf-life of the tablets is determined by the rate of the hydrolysis reaction . In vitro and in vivo studies indicated that brivanib alaninate was efficiently converted to brivanib .Physical And Chemical Properties Analysis
The molecular formula of Brivanib alaninate is C22H24FN5O4 . Its exact mass is 441.18 and its molecular weight is 441.450 .Scientific Research Applications
Treatment of Hepatocellular Carcinoma (HCC)
Brivanib alaninate has been investigated for the treatment of Hepatocellular Carcinoma (HCC) . It is a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases . These receptors are known to be involved in the growth and neovascularization of HCC . Brivanib alaninate has shown to induce growth inhibition in mouse models of human HCC .
Inhibition of Tumor Growth
Brivanib alaninate has been found to significantly suppress tumor growth in five of six xenograft lines . The growth inhibition induced by brivanib was associated with a decrease in phosphorylated VEGFR-2 at Tyr 1054/1059, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators .
Treatment of Solid Tumors
Brivanib alaninate has also been investigated for the treatment of solid tumors . The mechanism of action involves the inhibition of VEGFR and FGFR signaling pathways, which play a crucial role in tumor growth and angiogenesis .
Treatment of Metastatic Colorectal Cancer (MCRC)
Another potential application of Brivanib alaninate is in the treatment of Metastatic Colorectal Cancer (MCRC) . The dual inhibition of VEGFR and FGFR signaling pathways could potentially halt the progression of metastatic cancer cells .
Biomarker Discovery and Validation
Brivanib alaninate has been used in the discovery and validation of biomarkers that respond to treatment with this compound . These biomarkers can indicate biological activity and predict efficacy at the molecular level for antiangiogenesis drugs .
Overcoming Resistance to Other Antiangiogenic Agents
It has been shown in experimental systems that adding a bFGF inhibitor (brivanib, BMS-582664) to tumors expressing resistance to other antiangiogenic agents can significantly restart re-initiation of angiogenesis and tumor progression .
Mechanism of Action
Target of Action
Brivanib alaninate, also known as BMS-582664, is a multitargeted tyrosine kinase inhibitor . Its primary targets are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .
Mode of Action
Brivanib alaninate interacts with its targets by inhibiting the tyrosine kinase activity of VEGFR and FGFR . This inhibition prevents the activation of these receptors, thereby disrupting the signaling pathways they control. It’s known that brivanib may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .
Biochemical Pathways
The VEGF and FGF signaling pathways, which are inhibited by brivanib, are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . These pathways are essential for solid tumor growth and metastasis . By inhibiting VEGFR and FGFR, brivanib disrupts these pathways, leading to reduced angiogenesis and, consequently, slower tumor growth .
Pharmacokinetics
Brivanib alaninate is an orally administered prodrug of brivanib . It is rapidly and efficiently converted to brivanib in the body . The oral bioavailability of brivanib varies among species (22–88%) and shows dissolution rate-limited absorption even when combined with organic co-solvents . The clearance of brivanib in humans is anticipated to be low to intermediate, while its volume of distribution is expected to be high .
Result of Action
Brivanib significantly suppresses tumor growth in various xenograft models . This growth inhibition is associated with a decrease in phosphorylated VEGFR-2, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators . The levels of FGFR-1 and FGFR-2 expression in these xenograft lines were positively correlated with its sensitivity to brivanib-induced growth inhibition .
Action Environment
The action, efficacy, and stability of brivanib alaninate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other substances in the stomach . Additionally, the drug’s metabolism and elimination can be influenced by the individual’s liver function . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJRLHKIYCEOX-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215295 | |
Record name | Brivanib alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
649735-63-7 | |
Record name | Brivanib alaninate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649735-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brivanib alaninate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brivanib alaninate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brivanib alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 649735-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BRIVANIB ALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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